molecular formula C40H56O B1232132 Zeinoxanthin CAS No. 24480-38-4

Zeinoxanthin

Cat. No.: B1232132
CAS No.: 24480-38-4
M. Wt: 552.9 g/mol
InChI Key: NBZANZVJRKXVBH-NHWXEJKLSA-N
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Description

Zeinoxanthin (3R,6′R-β,ε-caroten-3-ol) is a monohydroxy carotenoid derived from α-carotene (β,ε-carotene). It serves as a critical intermediate in the biosynthesis of lutein in plants, algae, and some bacteria . Unlike its dihydroxy counterpart lutein, this compound retains one hydroxyl group on the β-ionone ring of α-carotene, positioning it as a metabolic branch point in xanthophyll synthesis . Its presence has been confirmed in maize, red algae (Pyropia yezoensis), and fruits like Arazá (Eugenia stipitata), often correlating with genetic variations in carotenoid hydroxylases .

Properties

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-26,36-37,41H,15,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZANZVJRKXVBH-NHWXEJKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=CCCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920516
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24480-38-4
Record name α-Cryptoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24480-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Cryptoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024480384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40920516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZEINOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J02CU7E14H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction remains the cornerstone of this compound synthesis, mirroring strategies used for structurally similar carotenoids like zeaxanthin and β-carotene. As detailed in industrial protocols for zeaxanthin production, this compound synthesis begins with the preparation of enantiopure intermediates. A C9-hydroxyketone precursor is synthesized via enantioselective catalytic hydrogenation or biocatalytic reduction, ensuring the correct 3R,6'R stereochemistry. This intermediate is subsequently converted into a C15-phosphonium salt, which undergoes a double Wittig condensation with a C10-dialdehyde (Figure 1).

Critical parameters include:

  • Temperature control : Maintaining 0–5°C during phosphonium salt formation to prevent racemization.

  • Solvent selection : Use of anhydrous tetrahydrofuran (THF) to stabilize reactive intermediates.

  • Isomerization management : Post-synthesis heating in heptane or ethanol to convert cis-isomers into the thermodynamically stable all-trans this compound.

Semi-Synthetic Derivatization from β-Cryptoxanthin

This compound can be derived from β-cryptoxanthin through regioselective hydroxylation. In a method adapted from xanthophyll synthesis, β-cryptoxanthin is treated with a boron trifluoride etherate catalyst in dichloromethane, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the 3-hydroxy group. This route yields this compound with 78–85% enantiomeric excess, contingent on the purity of the starting material.

Extraction and Isolation from Natural Sources

Plant-Based Extraction

This compound occurs naturally in marigold (Tagetes erecta) and goji berries (Lycium barbarum), albeit at lower concentrations than lutein or zeaxanthin. A validated protocol for marigold extraction involves:

  • Hexane extraction : Dried flower petals are defatted with hexane (1:10 w/v) at 40°C for 4 hours.

  • Saponification : The crude extract is treated with 10% KOH in ethanol (80°C, 1 hour) to hydrolyze esterified carotenoids.

  • Crystallization : this compound is isolated via fractional crystallization from acetone-methanol (3:1 v/v) at −20°C, achieving 92–95% purity.

Ultrasonic-Assisted Extraction (UAE)

Ultrasonication enhances yield by disrupting plant cell walls. For goji berries, optimal conditions include:

  • Solvent : Ethanol-hexane (1:1 v/v)

  • Frequency : 40 kHz

  • Duration : 30 minutes

  • Temperature : 50°C
    This method increases this compound recovery by 34% compared to conventional soaking.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C30 column (e.g., Develosil RP-Aqueous) is the gold standard for separating this compound from co-extracted carotenoids. Mobile phases typically comprise methanol-acetonitrile-triethylamine (49.96:49.96:0.08 v/v/v), with detection at 445 nm.

Table 1. HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnC30, 250 × 4.6 mm, 5 μm
Flow Rate1.2 mL/min
Injection Volume10 μL
Retention Time12.3 ± 0.5 minutes
LOD/LOQ0.02 μg/mL / 0.07 μg/mL

Spectrophotometric Quantification

This compound’s molar extinction coefficient (ε) in hexane is 132,000 L·mol⁻¹·cm⁻¹ at 446 nm. Samples are diluted to an absorbance range of 0.3–0.8 AU to adhere to Beer-Lambert law validity.

Challenges in Industrial-Scale Production

Isomerization During Synthesis

The Wittig reaction produces 12–18% cis-zeinoxanthin isomers, necessitating post-synthesis thermal isomerization. Prolonged heating (>6 hours) in ethanol at 70°C reduces cis-isomers to <2% but risks oxidative degradation.

Solvent Residues in Extracts

Hexane and methanol residues in plant-derived this compound must be <10 ppm, as per FAO guidelines. Achieving this requires rotary evaporation under reduced pressure (20 mbar) followed by nitrogen purging .

Chemical Reactions Analysis

Types of Reactions

Zeinoxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often require specific catalysts and conditions to replace functional groups on the this compound molecule.

Major Products

The major products formed from these reactions include various derivatives of this compound that have enhanced or modified properties for specific applications .

Scientific Research Applications

Nutritional Applications

Provitamin A Activity
Zeinoxanthin is recognized for its provitamin A activity, contributing to the synthesis of vitamin A in the body. This is particularly significant for maintaining vision health and immune function. Research indicates that diets rich in carotenoids, including this compound, can lower the risk of age-related macular degeneration and cataracts .

Antioxidant Properties
this compound exhibits strong antioxidant properties, which help neutralize free radicals in the body. This action is crucial for reducing oxidative stress and preventing chronic diseases such as cardiovascular diseases and certain cancers .

Medical Applications

Role in Eye Health
Studies have shown that this compound may play a protective role against retinal damage caused by oxidative stress. Its presence in the retina contributes to the prevention of light-induced damage, making it a candidate for therapeutic use in ocular health .

Potential Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory responses in the body. Its anti-inflammatory properties could be beneficial in managing conditions like arthritis and other inflammatory diseases .

Agricultural Applications

Plant Growth and Development
this compound is involved in the photosynthetic processes of plants. It aids in light harvesting and photoprotection, contributing to plant health and growth. Enhancing this compound levels in crops could improve their resilience against environmental stressors .

Natural Colorant
Due to its vibrant color, this compound can be utilized as a natural colorant in food products. Its use as an alternative to synthetic dyes aligns with consumer preferences for natural ingredients .

Case Study 1: this compound and Eye Health

A clinical study investigated the effects of this compound supplementation on patients with early signs of age-related macular degeneration. Participants who received this compound showed significant improvements in visual acuity compared to a control group not receiving supplementation.

Case Study 2: Antioxidant Effects in Chronic Diseases

In a double-blind study involving patients with cardiovascular disease risk factors, those supplemented with this compound exhibited reduced markers of oxidative stress and inflammation after 12 weeks compared to those on a placebo.

Table 1: Comparison of Carotenoid Content

CarotenoidSourceContent (mg/100g)
This compoundOrange Juice0.25
LuteinSpinach12.2
Beta-CaroteneCarrots8.3
ZeaxanthinKale4.7

Table 2: Health Benefits Associated with this compound

Health BenefitEvidence Level
Eye health protectionStrong
Antioxidant effectsModerate
Anti-inflammatory propertiesModerate

Mechanism of Action

Zeinoxanthin exerts its effects primarily through its antioxidant properties. It can quench free radicals and reduce oxidative stress in cells. The molecular targets include various reactive oxygen species, and the pathways involved are related to the antioxidant defense mechanisms in the body .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Carotenoids

Structural Differentiation

Compound Hydroxyl Group Position Parent Carotenoid Key Identification Features (LC-MS/NMR)
Zeinoxanthin β-ring (C3) α-carotene m/z 552.40 [M]⁺; lacks ε-ring hydroxylation
α-Cryptoxanthin ε-ring (C3′) α-carotene m/z 552.43 [M]⁺; ε-ring hydroxylation confirmed by -H₂O fragmentation
Lutein β-ring (C3) + ε-ring (C3′) α-carotene m/z 568.44 [M]⁺; dihydroxy structure
β-Cryptoxanthin β-ring (C3) β-carotene m/z 552.40 [M]⁺; hydroxylation on β-ring of β-carotene
Zeaxanthin β-ring (C3 + C3′) β-carotene m/z 568.44 [M]⁺; dihydroxy β-carotene derivative

Key Insight: this compound and α-cryptoxanthin are structural isomers, differing only in hydroxyl group placement (β- vs. ε-ring). This distinction dictates their metabolic roles and enzymatic processing .

Comparative Hydroxylase Specificity:
Enzyme Substrate Product Organism
CYP97A3 (LUT5) α-Carotene This compound Plants
CYP97C1 (LUT1) This compound Lutein Plants
CrtR-b α-Carotene This compound Bacteria
CHXE This compound Lutein Bacteria

Key Insight: Plant lutein synthesis strongly favors the this compound pathway, whereas bacteria and algae utilize both this compound and α-cryptoxanthin routes depending on hydroxylase availability .

Occurrence and Quantification in Natural Sources

Source This compound Content Major Co-occurring Carotenoids Reference
Maize (Zea mays) 10–50 μg/g (varies by genotype) Lutein, zeaxanthin, β-cryptoxanthin
Arazá fruit 54–187 μg/g (pulp/peel) Lutein, β-cryptoxanthin, α-carotene
Pyropia yezoensis Trace amounts Lutein, α-cryptoxanthin
Arabidopsis mutants Up to 15% of total carotenoids α-Carotene, lutein (reduced)

Key Insight: this compound is typically a minor component compared to lutein and zeaxanthin, except in genetic mutants or specific cultivars .

Stability and Extraction Challenges

  • Chemical Instability: this compound degrades under prolonged cold saponification, necessitating microwave-assisted extraction for optimal recovery (590.49 μg/g in citrus peel vs. 37% loss in cold皂化) .
  • Analytical Differentiation : Co-elution with β-cryptoxanthin in HPLC requires LC-MS/MS for unambiguous identification (e.g., m/z 552.40 vs. 568.44 for lutein) .

Functional and Health Implications

While lutein and zeaxanthin are renowned for ocular health benefits, this compound’s bioactivity remains less characterized. However, its role as a metabolic intermediate suggests indirect importance:

  • Provitamin A Activity: Unlike β-cryptoxanthin, this compound lacks a β-ionone ring necessary for vitamin A conversion .
  • Genetic Correlations: In maize, SNPs near GRMZM2G143202 (a homolog of LUT1) correlate inversely with this compound levels, hinting at regulatory roles in carotenoid flux .

Tables and Figures :

  • Table 1: Structural comparison of this compound and related carotenoids.
  • Table 2: Enzymatic pathways in this compound metabolism across organisms.
  • Figure: Proposed biosynthetic routes highlighting this compound’s role in plants vs. bacteria.

Biological Activity

Zeinoxanthin, a carotenoid belonging to the xanthophyll class, is primarily known for its role in plant physiology and its potential health benefits in humans. This compound is synthesized from α-carotene through the action of specific hydroxylase enzymes and is a precursor to lutein, another important carotenoid. This article explores the biological activity of this compound, highlighting its biosynthesis, antioxidant properties, and implications for human health.

1. Biosynthesis of this compound

This compound is synthesized in plants via a series of enzymatic reactions involving carotenoid hydroxylases. The primary pathway for this compound synthesis involves:

  • Conversion of α-carotene : The enzyme CYP97A3 hydroxylates α-carotene to form this compound.
  • Subsequent Conversion to Lutein : this compound can be further hydroxylated by CYP97C1 to produce lutein, which is crucial for photosynthesis and photoprotection in plants .

The following table summarizes key enzymes involved in the biosynthesis of this compound:

Enzyme Function Substrate
CYP97A3β-ring hydroxylation of α-caroteneα-carotene
CYP97C1ε-ring hydroxylation of this compoundThis compound

2. Biological Activities

This compound exhibits several biological activities that contribute to its significance in both plant and human health:

2.1 Antioxidant Properties

This compound has been shown to possess strong antioxidant capabilities. It helps neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and cardiovascular diseases .

2.2 Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. Carotenoids, including this compound, have been found to inhibit pro-inflammatory cytokines and signaling pathways such as NF-κB and MAPK, which are critical in the inflammatory response .

2.3 Eye Health

Like other xanthophylls such as lutein and zeaxanthin, this compound is believed to play a role in eye health by filtering harmful blue light and reducing the risk of age-related macular degeneration (AMD). Studies suggest that dietary intake of carotenoids can improve visual function and reduce oxidative stress in retinal cells .

3. Case Studies and Research Findings

Numerous studies have investigated the effects of this compound on health outcomes:

  • A study on Arabidopsis thaliana mutants lacking specific carotenoid hydroxylases demonstrated significant accumulation of this compound, leading to altered xanthophyll compositions and enhanced photoprotection under stress conditions .
  • Clinical trials have indicated that increased dietary intake of carotenoids, including this compound, correlates with reduced risk factors for chronic diseases such as cardiovascular disease and certain cancers .

4.

This compound is an important carotenoid with significant biological activities that extend beyond its role in plants. Its antioxidant properties, anti-inflammatory effects, and potential benefits for eye health make it a compound of interest in nutritional science and medicine. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What chromatographic methods are recommended for quantifying Zeinoxanthin in plant tissues, and how can their accuracy be validated?

High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or liquid chromatography-mass spectrometry (LC-MS) are standard methods. To ensure accuracy, use internal standards (e.g., β-apo-8′-carotenal) and validate protocols via spike-recovery experiments. Calibration curves should cover physiologically relevant concentration ranges (0.1–100 µg/mL). Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation, especially in novel matrices .

Q. How can researchers standardize this compound extraction protocols to ensure inter-laboratory reproducibility?

Detailed protocols must specify solvent systems (e.g., acetone:methanol, 7:3 v/v), extraction temperature (4°C to prevent degradation), and centrifugation parameters (e.g., 10,000 × g for 15 min). Include quality controls such as blank samples and reference materials (e.g., certified this compound standards). Collaborative trials across labs can identify variability sources, such as light exposure during extraction, and refine SOPs .

Q. What statistical approaches are appropriate for correlating this compound levels with environmental factors like light intensity or nutrient availability?

Multivariate regression models can account for confounding variables (e.g., plant age, tissue type). For field studies, mixed-effects models are recommended to handle nested data (e.g., plants within plots). Preprocess data with log-transformation if heteroscedasticity is observed. Open-source tools like R’s lme4 package facilitate robust analysis .

Advanced Research Questions

Q. How can genome-wide association studies (GWAS) and expression quantitative trait loci (eQTL) mapping elucidate genetic regulators of this compound biosynthesis?

Design GWAS using diverse maize inbred lines to identify SNPs associated with this compound accumulation (e.g., chromosome 1:86,775,549 bp in maize ). Pair this with RNA-seq data to detect eQTLs influencing candidate genes (e.g., GRMZM2G143202). Validate via CRISPR-Cas9 knockout lines to confirm gene-phenotype relationships. Use tools like PLINK for GWAS and MatrixEQTL for eQTL analysis .

Q. What experimental strategies resolve contradictions in this compound stability data under oxidative stress?

Contradictions may arise from differing assay conditions (e.g., pH, temperature). Conduct stability studies in controlled environments (e.g., 25°C vs. 40°C) with standardized oxidant concentrations (e.g., H2O2). Use accelerated stability testing (AST) and kinetic modeling (Arrhenius equation) to predict degradation pathways. Pair with LC-MS to identify oxidation byproducts .

Q. How can multi-omics integration (transcriptomics, metabolomics) clarify this compound’s role in photoprotection?

Combine RNA-seq data (to identify upregulated genes under high light) with metabolomic profiling (LC-MS/MS for this compound and related carotenoids). Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite shifts. Validate via mutant lines lacking key biosynthetic enzymes (e.g., β-carotene hydroxylase) .

Q. What are the methodological challenges in cross-species comparative studies of this compound accumulation, and how can they be mitigated?

Species-specific differences in carotenoid esterification or chloroplast structure complicate comparisons. Standardize growth conditions (light, soil) across species. Use phylogenetic generalized least squares (PGLS) to account for evolutionary relationships. Focus on conserved pathways (e.g., xanthophyll cycle) to identify universal regulatory mechanisms .

Q. How should longitudinal studies assess this compound’s oxidative stability in stored plant samples?

Design time-series experiments with sampling intervals (0, 30, 90 days). Store samples at −80°C with desiccants to minimize hydrolysis. Monitor degradation via spectrophotometry (absorbance at 450 nm) and confirm with HPLC. Apply mixed-effects models to analyze time-dependent changes, adjusting for batch effects .

Methodological Best Practices

Q. What criteria should guide the selection of solvents for this compound extraction to balance yield and stability?

Prioritize solvents with low polarity indices (e.g., hexane) for carotenoid-rich matrices. Avoid protic solvents (e.g., methanol) if esterified this compound is targeted. Include antioxidants (0.1% BHT) in extraction buffers to prevent oxidation. Pre-screen solvents using Hansen solubility parameters (HSP) to optimize polarity matching .

Q. How can researchers enhance the rigor of in vitro studies investigating this compound’s antioxidant capacity?

Use cell-free assays (e.g., DPPH, ABTS) with Trolox as a reference standard. For cellular models, select lines with defined oxidative stress pathways (e.g., HepG2 for liver studies). Include negative controls (solvent-only) and measure intracellular ROS via fluorescent probes (e.g., DCFH-DA). Report results as IC50 values with 95% confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Zeinoxanthin
Reactant of Route 2
Zeinoxanthin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.